2-Ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride
Description
2-Ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Properties
IUPAC Name |
2-ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-3-9-7(2)13-6-8(11(14)15)4-5-10(13)12-9;/h4-6H,3H2,1-2H3,(H,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBRCVFHBBMJRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C=C(C=CC2=N1)C(=O)O)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines typically involves the cyclization of 2-aminopyridines with α-bromoketones or α-chloroketones. This reaction can be catalyzed by various transition metals such as copper, iron, gold, ruthenium, and palladium . A metal-free and aqueous synthesis method under ambient conditions has also been reported, which involves the NaOH-promoted cycloisomerization of N-propargylpyridiniums .
Industrial Production Methods
Industrial production of imidazo[1,2-a]pyridines often employs condensation reactions between 2-aminopyridines and α-bromoketones or α-chloroketones. These processes may involve high temperatures, high catalyst loading, and the use of undesirable solvents such as N,N-dimethylformamide, 1,2-dichloroethane, or acetonitrile .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups on the imidazo[1,2-a]pyridine scaffold.
Substitution: Substitution reactions, including halogenation, can be performed on the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts (e.g., copper, iron, gold, ruthenium, palladium), oxidizing agents, and bases such as NaOH .
Major Products Formed
The major products formed from these reactions depend on the specific functionalization being performed. For example, halogenation reactions can yield halogenated imidazo[1,2-a]pyridines, while oxidation reactions can introduce various oxygen-containing functional groups .
Scientific Research Applications
2-Ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, some imidazo[1,2-a]pyridine derivatives have been shown to inhibit c-MET kinases, which are involved in carcinogenesis . The exact molecular targets and pathways can vary depending on the specific application and functionalization of the compound .
Comparison with Similar Compounds
2-Ethyl-3-methylimidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds have shown significant activity against multidrug-resistant and extensively drug-resistant tuberculosis.
Imidazo[4,5-b]pyridine derivatives: These compounds are also valuable in medicinal chemistry and have been investigated for their potential therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a versatile compound for various scientific research applications.
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